

# Prodlure (Gossyplure) in Pest Management: A Technical Guide

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## Compound of Interest

Compound Name: Prodlure

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This technical guide provides a comprehensive literature review of the research and application of **Prodlure**, scientifically known as Gossyplure, for the management of the pink bollworm (*Pectinophora gossypiella*), a significant pest in cotton cultivation. Gossyplure is the sex pheromone of the female pink bollworm and is used to disrupt the mating cycle of this pest. This guide details the biosynthesis and chemical synthesis of Gossyplure, outlines experimental protocols for its field application and efficacy evaluation, and presents quantitative data from various studies.

## Chemical Composition and Formulations

Gossyplure is a 1:1 mixture of two isomers of 7,11-hexadecadien-1-yl acetate[1][2]. The specific isomers are:

- (Z,Z)-7,11-hexadecadien-1-yl acetate
- (Z,E)-7,11-hexadecadien-1-yl acetate

This precise isomeric ratio is crucial for its effectiveness in attracting male pink bollworm moths[3]. Commercially, Gossyplure is available in various slow-release formulations designed for field application.

Table 1: Common Commercial Formulations of Gossyplure

Formulation Type	Commercial Name Examples	Description
Rope Dispensers	PB-Rope L®, PBKnot	Polyethylene tubes impregnated with Gossyplure, often with a wire for easy attachment to cotton plants[4][5].
Laminated Flakes	Disrupt®	A three-layered plastic laminate containing the pheromone, typically applied with a sticker[6].
Hollow Fibers	NoMate® PBW	Small, hollow tubes containing the liquid pheromone, also applied with a sticker[6][7].
Gel/SPLAT	SPLAT-PBW®	A flowable gel formulation (Specialized Pheromone and Lure Application Technology) that is applied as dollops to the plant surface[8][9].

## Mechanism of Action: Mating Disruption

The primary application of Gossyplure in pest management is for mating disruption. High concentrations of synthetic Gossyplure are released into the cotton fields, which permeates the atmosphere and confuses the male moths[4]. This prevents them from locating female moths by following their natural pheromone plumes, thus disrupting the mating process and reducing the subsequent larval population and crop damage[4].

## Biosynthesis and Chemical Synthesis of Gossyplure

### Biosynthesis of Gossyplure in *Pectinophora gossypiella*

Gossyplure is synthesized de novo in the pheromone gland of the female pink bollworm moth. The biosynthesis begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce a C16 saturated fatty acid, palmitic acid, which is then elongated to stearic acid (C18)[3]. A series of enzymatic steps involving desaturases, reductases, and acetyltransferases convert stearic acid into the two isomers of Gossyplure[3].



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Biosynthesis pathway of Gossyplure in the pink bollworm moth.

## Experimental Protocol: Chemical Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate

This protocol describes a method for the chemical synthesis of one of the isomers of Gossyplure.

Objective: To synthesize (Z,Z)-7,11-Hexadecadienyl Acetate through partial hydrogenation of 7,11-hexadecadiynyl acetate.

Materials:

- 7,11-hexadecadiynyl acetate (100 g)
- Hexane (olefin-free, 100 ml)
- Palladium on calcium carbonate (Lindlar catalyst, 1 g)
- Synthetic quinoline (10 drops)
- Parr hydrogenation flask (500 ml) with a cooling coil
- Hydrogen source
- Filtration apparatus

- Distillation apparatus

Procedure:

- Place 100 g of 7,11-hexadecadiynyl acetate, 100 ml of olefin-free hexane, 1 g of Lindlar catalyst, and 10 drops of synthetic quinoline into a 500 ml Parr hydrogenation flask equipped with a cooling coil.
- Effect hydrogenation at a pressure of 10-20 psi.
- Maintain the reaction temperature between 15-25°C during hydrogenation to minimize cis-trans isomerization.
- Continue the reaction until the theoretical amount of hydrogen for the partial reduction of the two triple bonds is absorbed.
- Remove the catalyst by filtration.
- Isolate the final product by distillation of the filtrate. The expected boiling point is 130°-132°C at 1 torr.

## Field Application and Efficacy

Gossyplure is used in cotton fields for two main purposes: monitoring of pink bollworm populations and mating disruption.

## Experimental Protocol: Field Trial for Mating Disruption Efficacy

This protocol outlines a typical experimental design for evaluating the efficacy of a Gossyplure formulation in a cotton field.

Objective: To assess the efficacy of a Gossyplure-based mating disruption product by comparing male moth trap catches and boll infestation levels in treated and untreated (control) plots.

Experimental Design:

- Fields: Select at least two cotton fields, one for treatment and one as a control. The fields should be of sufficient size (e.g., 5-10 hectares each) and separated by a suitable distance to prevent pheromone drift[5].
- Treatments:
  - Treated Plot: Apply the Gossyplure formulation according to the manufacturer's recommendations (e.g., PB-Rope dispensers at a rate of 100-250 per hectare)[9][10].
  - Control Plot: Leave untreated with pheromones. Standard insecticide treatments may be applied as per normal farming practice[11].
- Application: Apply the dispensers at the pin-square stage of the cotton plants (approximately 45-50 days after sowing)[4]. Distribute the dispensers evenly throughout the field, with potentially a higher density at the borders[4].

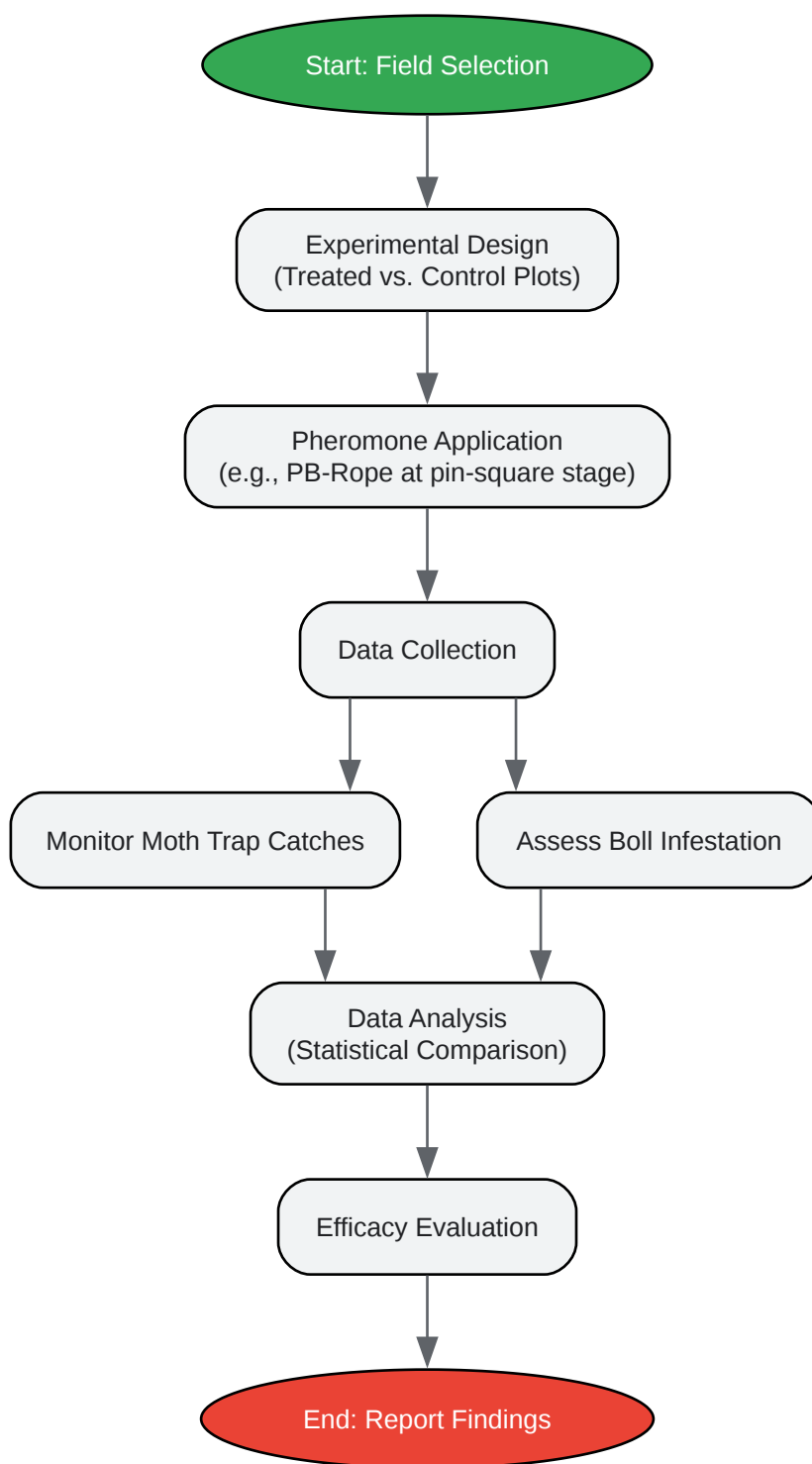
#### Data Collection:

- Moth Population Monitoring:
  - Deploy pheromone-baited traps (e.g., Delta traps) in both treated and control plots at canopy height[4][6].
  - Check traps regularly (e.g., weekly) and record the number of male pink bollworm moths captured[4].
- Boll Infestation Assessment:
  - Randomly collect a predetermined number of green bolls from each plot (e.g., 100 bolls per plot) at regular intervals[11].
  - Visually inspect the bolls for signs of pink bollworm damage, such as entry holes[4].
  - Dissect the bolls to determine the presence of larvae and the extent of locule damage[4].

#### Data Analysis:

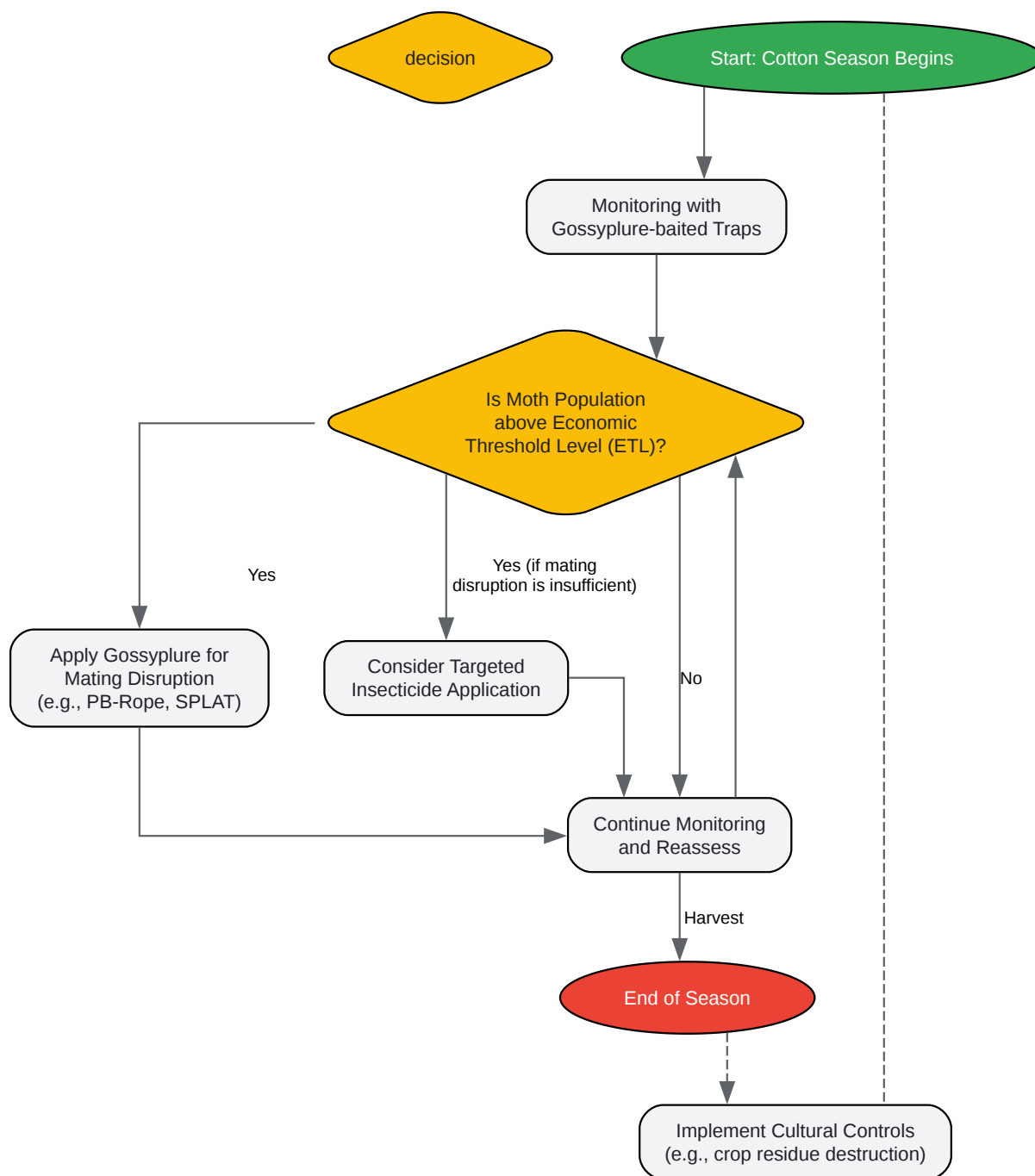
- Calculate the mean number of moths per trap per night for both treated and control plots.

- Calculate the percentage of infested bolls for both plots.
- Statistically compare the data from the treated and control plots to determine if there is a significant reduction in moth catches and boll infestation in the treated plot<sup>[4]</sup>.









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